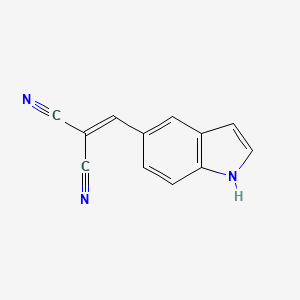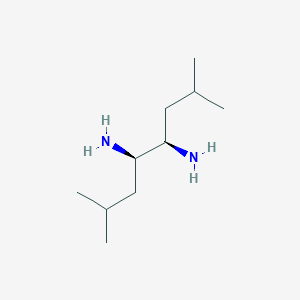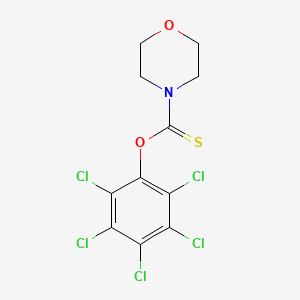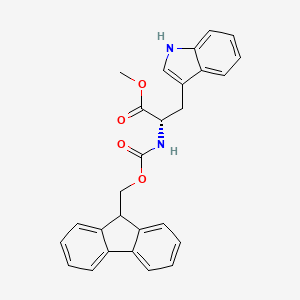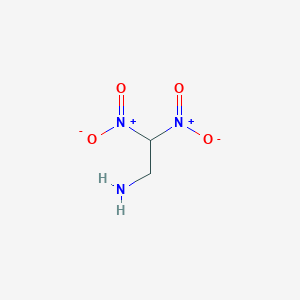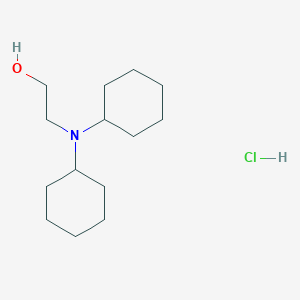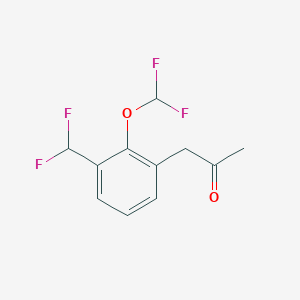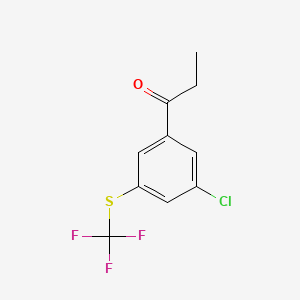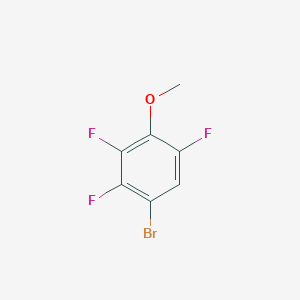
2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a carbonyl chloride group and a butyl substituent, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . Another approach includes the use of phthalic anhydride, glycine, and acetic acid in the presence of triethylamine as a catalyst . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Isoindole derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds, such as:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a similar isoindole structure but with different substituents, leading to variations in reactivity and applications.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid:
The uniqueness of 1H-Isoindole-5-carbonyl chloride, 2-butyl-2,3-dihydro-1,3-dioxo- lies in its specific substituents and functional groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Propiedades
Número CAS |
101749-72-8 |
|---|---|
Fórmula molecular |
C13H12ClNO3 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
2-butyl-1,3-dioxoisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
XWEVXKGPLWERJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



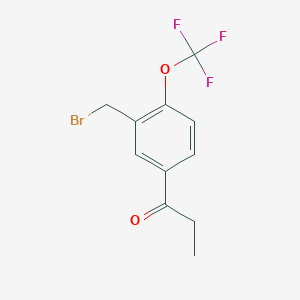
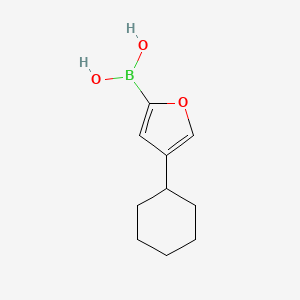
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
